(2-(N-cyclopropylsulfamoyl)-4,5-difluorophenyl)boronic acid
Overview
Description
(2-(N-cyclopropylsulfamoyl)-4,5-difluorophenyl)boronic acid: is a boronic acid derivative characterized by the presence of a cyclopropylsulfamoyl group and two fluorine atoms on the phenyl ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(N-cyclopropylsulfamoyl)-4,5-difluorophenyl)boronic acid typically involves the following steps:
Formation of the Aryl Bromide Intermediate: The starting material, 2-amino-4,5-difluorophenyl, is brominated to form 2-amino-5-bromo-4,5-difluorophenyl.
Coupling Reaction: The aryl bromide intermediate is then coupled with cyclopropylsulfamide using a palladium-catalyzed cross-coupling reaction to form the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The boronic acid group can participate in various substitution reactions, including Suzuki-Miyaura cross-coupling reactions with aryl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalysts, aryl halides.
Major Products:
Oxidation: Formation of corresponding phenols or quinones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of biaryl compounds.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in various catalytic reactions.
Biology and Medicine:
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in drug discovery.
Medicinal Chemistry: Used in the development of pharmaceuticals targeting specific biological pathways.
Industry:
Material Science: Utilized in the synthesis of advanced materials with specific properties.
Agriculture: Explored for its potential use in agrochemicals.
Mechanism of Action
The mechanism of action of (2-(N-cyclopropylsulfamoyl)-4,5-difluorophenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, leading to inhibition of enzyme activity. The cyclopropylsulfamoyl group and fluorine atoms contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- (4-(N-Cyclopropylsulfamoyl)phenyl)boronic acid
- (3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid
- (4-(N-Cyclopropylsulfamoyl)-2-fluorophenyl)boronic acid
Uniqueness:
- Structural Features: The presence of two fluorine atoms on the phenyl ring distinguishes it from other similar compounds.
- Reactivity: The combination of the boronic acid group with the cyclopropylsulfamoyl group and fluorine atoms results in unique reactivity patterns, making it valuable in specific synthetic applications.
Properties
IUPAC Name |
[2-(cyclopropylsulfamoyl)-4,5-difluorophenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BF2NO4S/c11-7-3-6(10(14)15)9(4-8(7)12)18(16,17)13-5-1-2-5/h3-5,13-15H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVOMXHVDZPIMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1S(=O)(=O)NC2CC2)F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BF2NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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